Adrabetadex

描述

Contextualization within Cyclodextrin (B1172386) Science and Supramolecular Chemistry

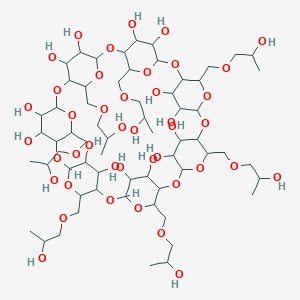

(2-Hydroxypropyl)-β-cyclodextrin belongs to the family of cyclodextrins, which are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units. Native cyclodextrins, such as α-, β-, and γ-cyclodextrin, are produced through the enzymatic cyclization of starch. acs.org These molecules are characterized by a toroidal or cone-like shape, featuring a hydrophilic outer surface and a hydrophobic inner cavity. onlinepharmacytech.info This distinct architecture allows them to encapsulate other molecules, known as "guest" molecules, within their cavity, forming what are known as inclusion complexes. researchgate.net

The study of these host-guest interactions is a cornerstone of supramolecular chemistry, a field that focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. nih.govrsc.org The formation of inclusion complexes with cyclodextrins is driven by non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding. researchgate.net

HP-β-CD is a derivative of β-cyclodextrin, which is composed of seven glucopyranose units. spectrumchemical.com The hydroxypropylation of β-cyclodextrin involves the substitution of hydroxyl groups with hydroxypropyl groups. This modification significantly enhances the aqueous solubility of the parent β-cyclodextrin and reduces its crystallinity. nih.govgoogle.com The resulting molecule retains the hydrophobic cavity necessary for inclusion complex formation while possessing an even more hydrophilic exterior, making it a highly effective solubilizing agent. alfachemic.com

Historical Development and Expanding Research Significance

The journey of cyclodextrins in research began with their discovery in the late 19th century, but it was the development of modified cyclodextrins like HP-β-CD that significantly broadened their research applications. The ability to chemically modify the hydroxyl groups of native cyclodextrins opened up new avenues for tailoring their properties for specific applications. researchgate.net

Initially, the primary focus of HP-β-CD research was on its use as a pharmaceutical excipient to improve the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govresearchgate.net This application remains a major area of investigation. However, the research significance of HP-β-CD has expanded dramatically over the years. Scientists began to explore its intrinsic biological activities and its potential in more complex applications beyond simple drug formulation.

A pivotal moment in the expanding research significance of HP-β-CD was the discovery of its ability to mobilize cholesterol. acs.org This finding has spurred extensive research into its potential therapeutic applications for diseases characterized by cholesterol accumulation, such as Niemann-Pick disease type C. nih.gov Furthermore, research has demonstrated that HP-β-CD can influence cellular processes like autophagy, the body's cellular recycling system. nih.gov These discoveries have shifted the perception of HP-β-CD from a mere drug delivery vehicle to a pharmacologically active compound in its own right. researchgate.netnih.gov

Overview of Key Research Domains Pertaining to (2-Hydroxypropyl)-β-Cyclodextrin

The unique properties of (2-Hydroxypropyl)-β-cyclodextrin have made it a valuable tool in a diverse range of research fields. The primary domains of investigation include:

Pharmaceutical Sciences: This remains the most prominent research area. Studies focus on utilizing HP-β-CD to enhance the solubility and stability of a wide array of drug molecules. tocris.com Research also delves into the formation and characterization of drug-HP-β-CD inclusion complexes and their impact on drug delivery and efficacy. onlinepharmacytech.infonih.gov

Biomedical and Neurological Research: A significant and growing body of research is dedicated to the therapeutic potential of HP-β-CD itself. This includes its application in neurodegenerative diseases like Niemann-Pick, Alzheimer's, and Parkinson's diseases, primarily due to its ability to modulate cholesterol homeostasis. nih.gov Investigations also explore its role in activating cellular clearance pathways like autophagy. nih.gov

Supramolecular Chemistry and Material Science: In this domain, HP-β-CD is studied as a building block for creating complex supramolecular structures. Researchers are exploring the development of novel materials such as polyrotaxanes and hydrogels based on HP-β-CD for various applications, including controlled drug release and gene delivery. nih.govnih.gov

Food and Cosmetics Industries: The ability of HP-β-CD to encapsulate and stabilize volatile compounds, flavors, and fragrances is a key area of research in these industries. Studies focus on its use to prevent oxidation, reduce volatility, and mask unpleasant odors or tastes. alfachemic.com

Analytical Chemistry: HP-β-CD is employed as a chiral selector in separation techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC) to separate enantiomers. Its ability to form diastereomeric inclusion complexes with chiral molecules enables their resolution.

The following table provides a summary of key research findings related to (2-Hydroxypropyl)-β-cyclodextrin:

| Research Domain | Key Findings | References |

| Pharmaceutical Sciences | Enhances aqueous solubility and dissolution rate of poorly soluble drugs. | alfachemic.com |

| Improves the stability of drug molecules against degradation. | alfachemic.com | |

| Forms inclusion complexes with a 1:1 stoichiometry with many guest molecules. | researchgate.netnih.gov | |

| Biomedical Research | Mobilizes accumulated cholesterol in lysosomal storage disorders. | acs.org |

| Induces autophagy, a cellular clearance mechanism. | nih.gov | |

| Shows potential in treating neurodegenerative diseases like Niemann-Pick, Alzheimer's, and Parkinson's. | nih.gov | |

| Supramolecular Chemistry | Forms the basis for constructing polyrotaxanes and other supramolecular polymers. | rsc.orgnih.gov |

| Can be conjugated to polymers to create novel drug and gene delivery systems. | nih.gov | |

| Food & Cosmetics | Stabilizes flavors and fragrances by preventing volatilization and oxidation. | alfachemic.com |

| Masks undesirable tastes and odors in food and cosmetic formulations. | alfachemic.com |

Structure

2D Structure

属性

CAS 编号 |

128446-35-5 |

|---|---|

分子式 |

C54H94O38 |

分子量 |

1351.3 g/mol |

IUPAC 名称 |

(1S,3R,5R,6S,8R,10R,11S,13S,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48S,49R)-5,20,30,35-tetrakis(hydroxymethyl)-49-(2-hydroxypropoxy)-10,15,25-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,47,48-dodecol |

InChI |

InChI=1S/C54H94O38/c1-17(59)10-75-14-27-22-5-21(63)48(84-27)87-44-26(9-58)83-54(47(40(44)74)78-13-20(4)62)92-43-25(8-57)82-50(38(72)32(43)66)88-41-23(6-55)80-52(36(70)30(41)64)91-46-29(16-77-12-19(3)61)86-53(39(73)34(46)68)89-42-24(7-56)81-51(37(71)31(42)65)90-45-28(15-76-11-18(2)60)85-49(79-22)35(69)33(45)67/h17-74H,5-16H2,1-4H3/t17?,18?,19?,20?,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-/m1/s1 |

InChI 键 |

NJWCVQBHNBLNOZ-ZRMYETLXSA-N |

手性 SMILES |

CC(COC[C@@H]1[C@@H]2C[C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC(C)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)CO)COCC(C)O)CO)CO)CO)O)O |

规范 SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |

外观 |

Assay:≥95%A crystalline solid |

其他CAS编号 |

128446-35-5 |

物理描述 |

Dry Powder, Liquid; Liquid; Dry Powder |

同义词 |

2 Hydroxypropyl beta cyclodextrin 2 hydroxypropyl-beta-cyclodextrin 2-hydroxypropyl-beta-cyclodextrin beta Hydroxypropylcyclodextrin beta-hydroxypropylcyclodextrin Betadex, Hydroxypropyl HP-beta-CD HPbetaCD Hydroxypropyl beta cyclodextrin Hydroxypropyl Betadex hydroxypropyl-beta-cyclodextrin |

产品来源 |

United States |

Synthesis and Derivatization Methodologies of 2 Hydroxypropyl β Cyclodextrin

Fundamental Synthetic Routes

The primary methods for synthesizing (2-Hydroxypropyl)-β-cyclodextrin involve the reaction of β-cyclodextrin with propylene (B89431) oxide under basic conditions. These routes can be broadly categorized into glycidyl (B131873) ether-based pathways and direct hydroxypropylation strategies.

Glycidyl Ether-Based Synthetic Pathways

While the term "glycidyl ether" is sometimes used in a broader sense to describe epoxide reactions, the synthesis of HP-β-CD specifically involves the ring-opening reaction of propylene oxide, which is an epoxide. This reaction is catalyzed by a base, typically sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the hydroxyl groups of the β-cyclodextrin, forming alkoxide ions. These highly reactive nucleophiles then attack the less sterically hindered carbon atom of the propylene oxide's epoxide ring, leading to the formation of a 2-hydroxypropyl ether linkage.

The reaction is typically carried out in a closed stainless steel high-pressure autoclave. The process involves dissolving β-cyclodextrin and a basic catalyst in deionized water, followed by the addition of propylene oxide. The reaction is conducted under controlled temperature (50-90 °C) and pressure (0-0.6 MPa) for a period of 2 to 4 hours google.com. Following the reaction, the mixture is cooled, neutralized, and filtered. The resulting product is then purified through a series of steps including washing with ethanol (B145695), extraction with acetone, and dialysis to yield the final (2-Hydroxypropyl)-β-cyclodextrin product google.com.

Direct Hydroxypropylation Strategies

Direct hydroxypropylation is the most common and straightforward method for the synthesis of HP-β-CD. This strategy involves the direct reaction of β-cyclodextrin with propylene oxide in a strong aqueous alkaline solution nih.gov. The reaction mechanism is the same as described above, involving the base-catalyzed nucleophilic ring-opening of the propylene oxide.

| Reaction Parameter | Typical Range |

| Temperature | 50 - 90 °C google.com |

| Pressure | 0 - 0.6 MPa google.com |

| Reaction Time | 2 - 4 hours google.com |

| Basic Catalyst | Sodium hydroxide or Potassium hydroxide google.com |

Advanced and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of (2-Hydroxypropyl)-β-cyclodextrin. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis is an emerging green chemistry approach that utilizes mechanical energy to initiate and sustain chemical reactions. This technique is typically performed in the solid state or with minimal solvent, reducing the environmental impact associated with traditional solvent-based syntheses. While specific details on the mechanochemical synthesis of HP-β-CD are still emerging in the literature, the general principle involves the grinding or milling of the reactants (β-cyclodextrin and a suitable source of the hydroxypropyl group) together, often in the presence of a catalytic amount of a base. The mechanical force facilitates the intimate mixing of the reactants and provides the energy required for the chemical transformation to occur. This method holds promise for a more sustainable and efficient production of HP-β-CD.

Phase-Transfer Catalysis in Derivatization

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different phases (e.g., a water-soluble reactant and a water-insoluble reactant). In the context of HP-β-CD synthesis, PTC can be employed to enhance the reaction between the water-soluble β-cyclodextrin and the less polar propylene oxide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the alkoxide ions of the deprotonated β-cyclodextrin from the aqueous phase to the organic phase (or the interface) where the reaction with propylene oxide occurs. This approach can lead to faster reaction rates, milder reaction conditions, and potentially a more controlled distribution of the hydroxypropyl groups on the cyclodextrin (B1172386) molecule.

Control and Characterization of Degree of Substitution and Isomer Distribution

The properties and performance of (2-Hydroxypropyl)-β-cyclodextrin are highly dependent on the degree of substitution (DS) and the distribution of the 2-hydroxypropyl groups among the different hydroxyl positions of the β-cyclodextrin molecule. Therefore, precise control over these parameters during synthesis and accurate characterization of the final product are crucial.

The degree of substitution, which is the average number of hydroxypropyl groups per β-cyclodextrin molecule, can be controlled by adjusting the molar ratio of β-cyclodextrin to propylene oxide, the concentration of the base catalyst, the reaction temperature, and the reaction time. Generally, increasing the concentration of propylene oxide and the reaction time leads to a higher DS.

The distribution of the 2-hydroxypropyl groups is more complex to control. The β-cyclodextrin molecule has primary hydroxyl groups at the C6 position and secondary hydroxyl groups at the C2 and C3 positions of the glucose units. The relative reactivity of these hydroxyl groups influences the resulting isomer distribution. Under typical alkaline conditions, the secondary hydroxyl groups at the C2 position are generally the most reactive, followed by the primary hydroxyl groups at the C6 position, and then the secondary hydroxyl groups at the C3 position.

A variety of analytical techniques are employed to characterize the DS and isomer distribution of HP-β-CD. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the average DS and providing information about the substitution pattern.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight distribution of the HP-β-CD product, from which the DS can be calculated.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the different isomers of HP-β-CD, providing a detailed picture of the isomer distribution.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Average Degree of Substitution, Substitution Pattern |

| MALDI-TOF MS | Molecular Weight Distribution, Degree of Substitution |

| HPLC and GC | Isomer Separation and Quantification |

By carefully controlling the reaction conditions and utilizing these advanced analytical techniques, it is possible to produce (2-Hydroxypropyl)-β-cyclodextrin with specific degrees of substitution and desired isomer distributions, tailored for particular applications.

Synthesis of Polymeric and Nanostructured (2-Hydroxypropyl)-β-Cyclodextrin Derivatives

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) serves as a versatile building block for the creation of complex macromolecular structures, including polymers and various nanostructures. mdpi.com The presence of multiple hydroxyl groups on the cyclodextrin molecule allows it to function as a polyfunctional monomer, enabling polymerization and cross-linking reactions to form three-dimensional networks. mdpi.comnih.gov These advanced derivatives are synthesized to enhance the physicochemical properties of the parent cyclodextrin, leading to materials with tailored characteristics for specific applications.

The synthesis of polymeric HP-β-CD often involves cross-linking the individual cyclodextrin units with a suitable linking agent. This process results in the formation of insoluble, porous structures commonly referred to as nanosponges. nih.govunito.it These are hyper-crosslinked polymers that create a three-dimensional network. nih.gov The choice of cross-linker and the molar ratio of cyclodextrin to the cross-linking agent are critical factors that determine the final properties of the polymer, such as porosity, surface area, and drug loading capacity. nih.gov

A variety of cross-linking agents have been utilized to synthesize HP-β-CD-based nanosponges. Common examples include pyromellitic dianhydride, citric acid, and 1,1'-carbonyldiimidazole (CDI). nih.govunito.it The synthesis generally involves dissolving the anhydrous HP-β-CD in a suitable solvent, followed by the addition of the cross-linker, sometimes in the presence of a catalyst. The resulting monolithic polymer is then crushed, purified through washing and Soxhlet extraction to remove unreacted components, and dried. unito.it For instance, citric acid has been noted as an eco-friendly cross-linker as the synthesis process can be conducted using water as the sole solvent. unito.it

Detailed research has been conducted to fabricate novel HP-β-CD nanosponges using these methods. The specific conditions, such as the molar ratio of HP-β-CD to the cross-linker, the solvent, and the catalyst, are meticulously controlled to achieve the desired polymer characteristics. nih.gov

Table 1: Synthesis Conditions for (2-Hydroxypropyl)-β-Cyclodextrin Nanosponges (HP-β-NS)

| Cross-linker | HP-β-CD:Cross-linker Molar Ratio | Solvent | Catalyst | Soxhlet Solvent | Reference |

|---|---|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 1:4 | Dimethyl sulfoxide (DMSO) | Triethylamine | Acetone | nih.govunito.it |

| 1,1'-Carbonyldiimidazole (CDI) | 1:4 | N,N-Dimethylformamide (DMF) | - | Acetone | nih.govunito.it |

| Citric Acid | 1:8 | Water | Sodium hypophosphite monohydrate | Ethanol | nih.govunito.it |

Beyond nanosponges, HP-β-CD can be used to form other polymeric structures such as hydrogels and polyrotaxanes. Hydrogels can be formed using cross-linkers like epichlorohydrin, which creates glyceryl linkers between the cyclodextrin units. nih.gov Polyrotaxanes are a type of mechanically interlocked molecular architecture where multiple HP-β-CD units are threaded onto a polymer chain, such as a Pluronic triblock copolymer, and then "capped" at the ends to prevent dethreading. nih.gov The synthesis of these structures is often performed under heterogeneous, nonaqueous conditions, using solvents like n-hexane to favor the inclusion of the polymer within the cyclodextrin cavities. nih.gov

The fabrication of nanostructured derivatives of HP-β-CD extends to various types of nanoparticles, including nanocapsules and nanospheres. Several methods are employed for their preparation:

Emulsion Solvent Diffusion/Evaporation : This technique involves creating an emulsion where an internal phase, containing the polymer and other components in a volatile solvent, is dispersed in an external phase. mdpi.comresearchgate.net The subsequent evaporation of the internal phase solvent leads to the formation of nanoparticles. mdpi.com HP-β-CD modified poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been prepared using a modified emulsion method. scispace.com

Interfacial Polyaddition : This method is used to prepare polymeric nanocapsules. For example, nimodipine-loaded HP-β-CD nanocapsules were synthesized through the interfacial polyaddition of HP-β-CD and isophorone diisocyanate within a miniemulsion system. researchgate.net

Nano-Spray Drying : This technique allows for the production of solid nanoparticles from a solution. It has been used to formulate econazole nitrate nanoparticles with HP-β-CD acting as a cryoprotectant.

Hydrothermal Method : This approach has been used to create hybrid nanostructured compounds. For instance, HP-β-CD-hydroxyapatite hybrid nanoparticles were synthesized by treating a mixture of calcium and phosphate precursors with HP-β-CD under hydrothermal conditions (e.g., 120 °C for 15 hours). jmaterenvironsci.com

Furthermore, functional nanoconjugates have been synthesized. HP-β-CD–polyurethane magnetic nanoparticles are an example, created to produce materials with specific adsorbent properties. rsc.org These varied methodologies highlight the adaptability of (2-Hydroxypropyl)-β-cyclodextrin as a precursor for a wide array of polymeric and nanostructured materials.

Inclusion Complexation: Mechanisms, Thermodynamics, and Kinetics

Fundamental Principles of Host-Guest Interactions

The encapsulation of a guest molecule within the HP-β-CD cavity is not a result of covalent bond formation but rather a series of weaker intermolecular interactions. youtube.com These interactions collectively drive the formation and stabilization of the inclusion complex.

The primary driving forces behind the formation of inclusion complexes with HP-β-CD are a combination of van der Waals forces, hydrogen bonding, and hydrophobic interactions. researchgate.net

Hydrogen Bonding: While the interior of the cyclodextrin (B1172386) cavity is primarily hydrophobic, the rim is adorned with hydroxyl and hydroxypropyl groups that can form hydrogen bonds with suitable functional groups on the guest molecule. researchgate.netmdpi.com These interactions can significantly influence the orientation and stability of the encapsulated guest. The formation of hydrogen bonds is often a key factor in the stabilization of the complex once the initial inclusion has occurred. researchgate.net

The interplay of these forces is complex and can be influenced by the specific properties of the guest molecule and the surrounding environment. researchgate.netd-nb.info

The geometry and stereochemistry of both the host and guest molecules play a crucial role in the formation and stability of inclusion complexes. The size and shape of the guest molecule must be compatible with the dimensions of the HP-β-CD cavity for effective encapsulation to occur. akjournals.comnih.gov

The orientation of the guest molecule within the cavity is dictated by the need to maximize favorable interactions, such as hydrophobic contacts and hydrogen bonds, while minimizing steric hindrance. For instance, studies have shown that for certain guest molecules, specific parts, like aromatic rings, preferentially insert into the hydrophobic cavity. nih.gov The substitution of hydroxypropyl groups on the cyclodextrin does not dramatically alter the fundamental binding mode for some guests compared to native β-cyclodextrin. akjournals.com The three-dimensional structure of the guest molecule and its functional groups will determine the most stable orientation within the host cavity. nih.gov

Stoichiometry of Inclusion Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host (HP-β-CD) to the guest molecule. This ratio is a critical parameter that influences the physicochemical properties and efficacy of the complex.

The most common stoichiometric ratio for HP-β-CD inclusion complexes is 1:1, where one molecule of HP-β-CD encapsulates one guest molecule. d-nb.infonih.govnih.govcyclodextrinnews.com This is often observed when the guest molecule fits well within a single cyclodextrin cavity.

However, other stoichiometric ratios are also possible, notably 2:1 (two host molecules to one guest molecule) or 1:2 (one host molecule to two guest molecules). nih.govacs.org The formation of a 2:1 complex can occur with larger guest molecules that can be accommodated by two interacting cyclodextrin cavities. Conversely, 1:2 complexes have been reported where a single HP-β-CD molecule can host two smaller guest molecules. acs.org The formation of these higher-order complexes can sometimes lead to a significant enhancement in the solubility of the guest molecule. nih.gov

| Guest Molecule | Stoichiometry (Host:Guest) | Reference |

|---|---|---|

| Flibanserin | 1:1 | nih.gov |

| Hyperoside (B192233) | 1:1 | nih.gov |

| Oxyresveratrol (B150227) | 1:1 | mdpi.com |

| Cinnamic Acid | 1:1 | researchgate.net |

| Tramadol | 1:1 and 1:2 | nih.gov |

| Oxycodone | 1.5:1 (or 3:2) | nih.gov |

Several factors can influence the stoichiometry of HP-β-CD inclusion complexes. The relative size and shape of the guest molecule compared to the cyclodextrin cavity is a primary determinant. acs.org The concentration of both the host and guest can also play a role; for instance, at higher concentrations, the formation of higher-order complexes may be favored. cyclodextrinnews.com

Furthermore, environmental conditions such as pH and the presence of co-solvents can affect the interactions between the host and guest, thereby influencing the stoichiometry. d-nb.info The flexibility of the guest molecule can also be a factor, with more flexible molecules potentially being able to adopt conformations that favor different stoichiometric arrangements. nih.gov

Thermodynamic Parameters of Complex Formation

The formation of an inclusion complex is a thermodynamically driven process. The key thermodynamic parameters that describe this process are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Isothermal titration calorimetry (ITC) is a powerful technique that can directly measure the binding constant (K), stoichiometry (n), and the enthalpy and entropy changes of complex formation. d-nb.inforesearchgate.net

The complexation process can be either enthalpy-driven (dominated by favorable ΔH), entropy-driven (dominated by favorable TΔS), or a combination of both. d-nb.infoakjournals.com For example, the complexation of some guests with HP-β-CD is both enthalpically and entropically favored. d-nb.info In other cases, the process might be enthalpy-driven with an unfavorable (negative) entropy change, suggesting that the formation of strong host-guest interactions outweighs the loss of conformational freedom. d-nb.info

| Guest Molecule | K (M-1) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force | Reference |

|---|---|---|---|---|---|---|

| Rosmarinic Acid | Not specified | Not specified | Negative | Positive | Enthalpy and Entropy | d-nb.info |

| Caffeic Acid | Not specified | Not specified | Negative | Negative | Enthalpy | d-nb.info |

| Betulin | 1330 | Not specified | Favorable | Favorable | Enthalpy and Entropy | d-nb.info |

| p-Aminobenzoic Acid | Not specified | Not specified | Favorable | Favorable | Enthalpy and Entropy | akjournals.com |

| m-Aminobenzoic Acid | Not specified | Not specified | Favorable | Favorable | Enthalpy and Entropy | akjournals.com |

| Oxyresveratrol | 35864.72 | Negative | Negative | Negative | Enthalpy | mdpi.com |

Apparent Stability Constant (K_s/K_f) Determination

The apparent stability constant, also known as the formation constant (K_f) or association constant (K_s), is a critical parameter that quantifies the binding affinity between the host (HP-β-CD) and the guest molecule in an inclusion complex. ruc.dksdu.dk A higher K_s value indicates a more stable complex. The determination of this constant is crucial for understanding the strength of the host-guest interaction.

Several analytical techniques are employed to determine the apparent stability constant of HP-β-CD inclusion complexes. These methods include:

Phase Solubility Studies: This is a widely used method where the solubility of a poorly soluble guest molecule is measured in the presence of increasing concentrations of HP-β-CD. A linear increase in guest solubility with increasing HP-β-CD concentration typically indicates the formation of a 1:1 complex. The stability constant can be calculated from the slope of the phase solubility diagram. nih.govnih.gov For instance, the stability constant for the complex of spironolactone (B1682167) with HP-β-CD was determined to be 12,114 M⁻¹ using this method. nih.gov

Spectroscopic Methods: Techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy are valuable for determining stability constants. acs.orgscribd.com These methods rely on changes in the spectral properties (e.g., absorbance or fluorescence intensity) of the guest molecule upon complexation with HP-β-CD. acs.org

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during the binding interaction between the host and guest molecules. researchgate.net It provides a complete thermodynamic profile of the complexation, including the binding constant (K_a), enthalpy change (ΔH°), and stoichiometry (n), from a single experiment. d-nb.inforesearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of free and complexed guest molecules, which allows for the calculation of the stability constant. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structural aspects of the inclusion complex and can also be used to determine stability constants by monitoring chemical shift changes of the host or guest protons upon complexation. mdpi.com

The magnitude of the apparent stability constant for HP-β-CD complexes can vary significantly depending on the guest molecule. For example, the stability constant for the flibanserin/HP-β-CD complex was found to be 372.54 M⁻¹, while the complex with spironolactone exhibited a much higher K_s of 11,026 M⁻¹. nih.govnih.gov

| Guest Molecule unfold_more | Stability Constant (K_s / M⁻¹) unfold_more | Method of Determination unfold_more | Stoichiometry unfold_more |

|---|---|---|---|

| Spironolactone | 12,114 | Phase Solubility, HPLC | 1:1 |

| Flibanserin | 372.54 | Phase Solubility | 1:1 |

| Camptothecin (B557342) (lactone form) | 260 ± 18 | Phase Solubility, HPLC | 1:1 |

| Camptothecin (carboxylate form) | 113 ± 7 | Phase Solubility, HPLC | 1:1 |

| Oxyresveratrol | 35,864.72 ± 3415.89 | Not Specified | 1:1 |

| Curcumin (pH 3.0) | 1.29 x 10⁴ | Phase Solubility | Not Specified |

| Curcumin (pH 7.0) | 5.22 x 10³ | Phase Solubility | Not Specified |

Enthalpy and Entropy Contributions to Binding Affinity

The formation of an inclusion complex is governed by thermodynamic principles, with the change in Gibbs free energy (ΔG°) determining the spontaneity of the process. This change is composed of both enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the equation: ΔG° = ΔH° - TΔS°. The binding affinity is a result of the interplay between these two thermodynamic parameters.

The driving forces for complexation can be either enthalpy-driven, entropy-driven, or a combination of both. d-nb.inforsc.org

Enthalpy-driven complexation (ΔH° < 0): This is often associated with the formation of specific interactions such as van der Waals forces and hydrogen bonds between the guest molecule and the inner surface of the HP-β-CD cavity. d-nb.info The release of high-energy water molecules from the cyclodextrin cavity upon inclusion of a guest molecule can also contribute to a favorable negative enthalpy change, a phenomenon sometimes referred to as the "non-classical hydrophobic effect". d-nb.info

The thermodynamic parameters for the complexation of various guest molecules with HP-β-CD have been determined. For example, the complexation of hyperoside with HP-β-CD is an exothermic process with a negative enthalpy change (ΔH = -50.57 kJ mol⁻¹) and a negative entropy change (ΔS = -117.02 J mol⁻¹ k⁻¹), indicating that the process is enthalpy-driven. nih.gov In contrast, the complexation of some arylsulfonamides with HP-β-CD is entropically driven, with positive enthalpy and entropy changes. d-nb.info

| Guest Molecule unfold_more | ΔH° (kJ/mol) unfold_more | ΔS° (J/mol·K) unfold_more | Driving Force unfold_more |

|---|---|---|---|

| Hyperoside | -50.57 | -117.02 | Enthalpy-driven |

| Betulin | Favorable | Favorable | Enthalpy and Entropy driven |

| Rosmarinic Acid | Favorable | Positive | Enthalpy-driven |

| Caffeic Acid | Favorable | Negative | Enthalpy-driven |

| Arylsulfonamides | Unfavorable (Positive) | Favorable (Positive) | Entropy-driven |

Kinetic Aspects of Inclusion Complex Formation and Dissociation

While thermodynamics describes the stability of the inclusion complex at equilibrium, kinetics deals with the rates at which the complex forms and dissociates. These kinetic parameters are crucial for understanding the dynamic nature of the host-guest interaction and are particularly important in applications where a rapid onset or release of the guest molecule is desired.

The formation of an inclusion complex is a dynamic equilibrium process where the guest molecule continuously enters and exits the cyclodextrin cavity. The rates of these association and dissociation processes are characterized by the association rate constant (k_on) and the dissociation rate constant (k_off), respectively. The stability constant (K_s) is the ratio of these two rate constants (K_s = k_on / k_off).

Techniques such as stopped-flow spectroscopy and temperature-jump relaxation spectrometry can be used to study the fast kinetics of inclusion complexation. These methods allow for the determination of the rate constants for both the formation and dissociation of the complex.

For many guest molecules, the association process is very fast, often approaching the diffusion-controlled limit. The dissociation rate, however, can vary significantly depending on the strength of the interaction between the host and guest. A high stability constant is often associated with a slow dissociation rate.

The kinetics of complexation can be influenced by factors such as the size and shape of the guest molecule, the presence of substituents on the cyclodextrin, and the properties of the solvent. For instance, the presence of hydroxypropyl groups on β-cyclodextrin can affect the dynamics of guest entry and exit from the cavity. researchgate.net

Impact of Environmental Factors on Complexation Dynamics

The formation and stability of HP-β-CD inclusion complexes are sensitive to various environmental factors, including pH, temperature, and the presence of co-solvents. d-nb.inforuc.dksdu.dk Understanding the influence of these factors is essential for optimizing the complexation process and ensuring the stability of the resulting complexes in different applications.

pH: The pH of the medium can significantly affect the complexation of ionizable guest molecules. researchgate.netptfarm.plresearchgate.netnih.gov The ionization state of the guest can alter its size, shape, and polarity, thereby influencing its ability to fit into the hydrophobic cavity of HP-β-CD. ruc.dkresearchgate.netptfarm.pl Generally, the neutral form of a guest molecule forms a more stable complex with HP-β-CD than its ionized form. ruc.dk For example, the apparent stability constant for the complex of camptothecin with HP-β-CD decreases as the pH increases from 5.5 to 7.0, which is attributed to the conversion of the lactone form to the less readily complexed carboxylate form. researchgate.netnih.gov Similarly, the stability constant of the curcumin/HP-β-CD complex was found to decrease with increasing pH. researchgate.net

Temperature: Temperature has a dual effect on inclusion complexation. An increase in temperature generally increases the solubility of the guest molecule, which can favor complexation. However, the stability of the inclusion complex itself is often temperature-dependent. nih.govresearchgate.net For exothermic complexation processes (ΔH° < 0), an increase in temperature will lead to a decrease in the stability constant, as predicted by the van't Hoff equation. acs.orgnih.gov This was observed for the complex of hyperoside with HP-β-CD, where the stability constant decreased with increasing temperature. nih.gov

Co-solvents: The presence of co-solvents, such as ethanol (B145695), can influence the complexation process. d-nb.infonih.gov Co-solvents can compete with the guest molecule for inclusion in the cyclodextrin cavity, potentially leading to a decrease in the stability of the complex. d-nb.infonih.gov Molecular dynamics simulations have shown that ethanol molecules can occupy the HP-β-CD cavity, thereby affecting the interaction with a guest molecule. nih.gov The effect of a co-solvent depends on its concentration and its affinity for the cyclodextrin cavity. d-nb.info

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxypropyl β Cyclodextrin and Its Inclusion Complexes

Spectroscopic Techniques

Spectroscopic methods are paramount in elucidating the formation and nature of inclusion complexes. These techniques probe the changes in the physical and chemical properties of both the host and guest molecules upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the intricate details of inclusion complexes in solution. It provides information on the stoichiometry, binding constants, and the specific orientation of the guest molecule within the cyclodextrin (B1172386) cavity.

The formation of an inclusion complex is evidenced by changes in the chemical shifts of the protons of both the host (HP-β-CD) and the guest molecule. The inner protons of the HP-β-CD cavity (H-3 and H-5) are particularly sensitive to the inclusion of a guest molecule. Upon complexation, these protons typically experience an upfield shift (to a lower ppm value) due to the shielding effect of the encapsulated guest. Conversely, the outer protons (H-1, H-2, and H-4) may show smaller or no significant shifts. researchgate.netresearchgate.net

For instance, in a study involving the complexation of 4-nerolidylcatechol (B1236061) with HP-β-CD, the H-3 and H-5 protons of HP-β-CD showed significant upfield shifts, confirming the inclusion of the guest molecule. researchgate.net Similarly, the protons of the guest molecule that are situated inside the cyclodextrin cavity will also exhibit chemical shift changes. The magnitude of these shifts can provide information about the depth of inclusion and the specific interactions at play. nih.govscienceasia.org

Table 1: Illustrative ¹H-NMR Chemical Shift Changes (Δδ) of HP-β-CD Protons Upon Complexation

| Proton | Chemical Shift (δ) of Free HP-β-CD (ppm) | Chemical Shift (δ) of Complexed HP-β-CD (ppm) | Chemical Shift Change (Δδ) (ppm) |

| H-3 | ~3.8 | ~3.78 | -0.02 |

| H-5 | ~3.7 | ~3.68 | -0.02 |

| H-6 | ~3.9 | ~3.9 | 0 |

Note: The values presented are illustrative and can vary depending on the specific guest molecule and experimental conditions.

Two-dimensional Diffusion-Ordered Spectroscopy (2D DOSY) is a valuable tool for confirming the formation of a stable inclusion complex. nih.govspringernature.com This technique separates the NMR signals of different species based on their diffusion coefficients. In a successful complexation, the guest molecule and HP-β-CD will have the same diffusion coefficient, indicating they are moving as a single entity. This is observed as a single horizontal line for both the host and guest signals in the DOSY spectrum. nih.govresearchgate.net

T1 relaxation experiments measure the spin-lattice relaxation time of protons. Changes in the T1 values of the guest protons upon complexation can also confirm inclusion. Protons of the guest molecule that are inside the cyclodextrin cavity will have a restricted motion, leading to a decrease in their T1 relaxation time compared to the free guest molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to confirm the formation of an inclusion complex in the solid state. tandfonline.comnih.gov The FT-IR spectrum of the inclusion complex is not a simple superposition of the spectra of the individual components. Instead, it shows characteristic changes in the positions, shapes, and intensities of the vibrational bands of the guest molecule. researchgate.netnih.gov

The spectrum of pure HP-β-CD typically shows a broad absorption band around 3400 cm⁻¹ due to the stretching vibrations of the hydroxyl groups. researchgate.net Upon complexation, the characteristic bands of the guest molecule may shift to different wavenumbers, decrease in intensity, or even disappear, indicating that the guest is encapsulated within the cyclodextrin cavity. nih.govresearchgate.net For example, the stretching vibration of a carbonyl group (C=O) in a guest molecule might shift to a lower frequency upon inclusion due to the formation of hydrogen bonds with the hydroxyl groups of HP-β-CD.

Table 2: Typical FT-IR Spectral Changes Upon Inclusion Complex Formation

| Functional Group of Guest | Characteristic Band (cm⁻¹) of Free Guest | Characteristic Band (cm⁻¹) in Inclusion Complex | Interpretation |

| O-H stretching | 3300-3500 | Broadened or shifted | Involvement in hydrogen bonding |

| C=O stretching | 1680-1750 | Shifted to lower frequency | Interaction with HP-β-CD cavity |

| Aromatic C-H stretching | 3000-3100 | Reduced intensity or shifted | Encapsulation of the aromatic ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective method to monitor the formation of inclusion complexes in solution. tandfonline.comresearchgate.net The principle behind this technique is that the electronic environment of a chromophore-containing guest molecule changes upon its inclusion into the hydrophobic cavity of HP-β-CD. nih.gov This change in the microenvironment often leads to a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity of the guest molecule. nih.govpnfs.or.kr

Typically, an increase or decrease in the absorbance of the guest molecule is observed as the concentration of HP-β-CD is increased. pnfs.or.kr By analyzing these changes, it is possible to determine the stoichiometry and the binding constant of the inclusion complex using methods like the Benesi-Hildebrand plot. tandfonline.com

Fluorescence Spectroscopy for Probing Guest-Host Interactions

Fluorescence spectroscopy is a highly sensitive technique for studying guest-host interactions, particularly for fluorescent guest molecules. tandfonline.comscispace.com The fluorescence properties of a molecule, such as its emission wavelength and quantum yield, are highly dependent on its local environment. acs.orgacs.orgrsc.org

When a fluorescent guest molecule is encapsulated within the non-polar cavity of HP-β-CD, it is shielded from the aqueous environment. This often results in a significant enhancement of its fluorescence intensity and a blue shift (shift to a shorter wavelength) of its emission maximum. tandfonline.com These changes in the fluorescence spectrum provide strong evidence for the formation of an inclusion complex and can be used to determine the binding affinity between the host and the guest. acs.org

Calorimetric and Thermal Analysis

Calorimetric and thermal analysis techniques are indispensable for investigating the energetic changes and thermal stability associated with the formation of HP-β-CD inclusion complexes.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely utilized to study the solid-state interactions between guest molecules and HP-β-CD. nih.gov

In a typical DSC analysis, the thermogram of the pure guest molecule often exhibits a sharp endothermic peak corresponding to its melting point, indicating its crystalline nature. nih.govresearchgate.net In contrast, HP-β-CD, being an amorphous substance, does not show a sharp melting peak but rather a broad endotherm at lower temperatures (around 70-100°C), which is attributed to the loss of water molecules from its cavity. researchgate.netresearchgate.net

The formation of an inclusion complex is often evidenced by the disappearance or significant reduction and broadening of the guest molecule's melting peak in the DSC thermogram of the complex. researchgate.netnih.gov This observation suggests that the guest molecule has been encapsulated within the HP-β-CD cavity, leading to a change from a crystalline to an amorphous state or a molecular dispersion. researchgate.netnih.gov The thermal properties of HP-β-CD may also be altered, resulting in a shift of its characteristic endothermic peak. nih.gov It is important to note that a physical mixture of the guest and HP-β-CD will typically show a superposition of the individual thermal events of both components, confirming the absence of a true inclusion complex. researchgate.netresearchgate.net

Table 1: Illustrative DSC Data for HP-β-CD and a Guest Molecule Inclusion Complex

| Sample | Characteristic Thermal Events | Interpretation |

| Guest Molecule | Sharp endothermic peak at its melting temperature (e.g., 276.7°C for thalidomide). researchgate.net | Crystalline nature of the pure guest. |

| (2-Hydroxypropyl)-β-cyclodextrin | Broad endothermic peak at approximately 80-100°C. researchgate.netresearchgate.net | Amorphous nature and loss of water. |

| Physical Mixture | Superposition of the guest's melting peak and HP-β-CD's broad endotherm. researchgate.netresearchgate.net | No significant interaction or complex formation. |

| Inclusion Complex | Disappearance or significant attenuation and broadening of the guest's melting peak. researchgate.netnih.gov | Formation of a new solid phase, indicating inclusion of the guest molecule. |

This table provides a generalized representation of typical DSC results. Actual peak temperatures and shapes will vary depending on the specific guest molecule and experimental conditions.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is crucial for assessing the thermal stability of HP-β-CD and its inclusion complexes. sci-hub.se

TGA curves provide information about decomposition temperatures and the presence of volatile components. nih.govresearchgate.net For HP-β-CD, TGA thermograms typically show an initial weight loss at lower temperatures (below 100°C) corresponding to the evaporation of water molecules. researchgate.net The main decomposition of the cyclodextrin itself occurs at higher temperatures, often starting around 300-320°C. researchgate.netresearchgate.net

When an inclusion complex is formed, the thermal stability of the guest molecule can be significantly enhanced. researchgate.netresearchgate.net This is observed in the TGA curve of the complex as a shift in the onset of decomposition of the guest to a higher temperature compared to the pure guest. researchgate.net The TGA curve of the inclusion complex will often show a multi-step degradation profile, reflecting the decomposition of the HP-β-CD host and the encapsulated guest molecule. sci-hub.se The absence of the guest's individual decomposition profile in the thermogram of the complex further supports the formation of the inclusion compound. sci-hub.se

Table 2: Representative TGA Data for HP-β-CD and a Guest Molecule Inclusion Complex

| Sample | Key Decomposition Stages | Interpretation |

| Guest Molecule | Decomposition at a specific temperature range (e.g., Thymoquinone degradation starts around 213°C). researchgate.net | Inherent thermal stability of the pure guest. |

| (2-Hydroxypropyl)-β-cyclodextrin | Initial weight loss due to water evaporation (<100°C), followed by major decomposition at higher temperatures (e.g., ~300-370°C). researchgate.netresearchgate.net | Thermal profile of the host molecule. |

| Inclusion Complex | The decomposition profile is altered, often showing increased stability of the guest molecule. The complex may exhibit a degradation pattern distinct from a simple physical mixture. sci-hub.seresearchgate.net | Enhanced thermal stability of the guest upon inclusion within the HP-β-CD cavity. |

This table presents a generalized summary of TGA findings. Specific temperatures and weight loss percentages are dependent on the guest molecule and the analytical conditions.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. researchgate.net It is considered the gold standard for characterizing the thermodynamics of binding, as it can simultaneously determine the binding affinity (Kb), enthalpy change (ΔH°), entropy change (ΔS°), and stoichiometry (n) of the interaction in a single experiment. d-nb.infonovanet.ca

In an ITC experiment, a solution of the guest molecule is titrated into a solution of HP-β-CD at a constant temperature. The resulting heat changes upon binding are measured. The data is then fitted to a binding model to extract the thermodynamic parameters. researchgate.net

The binding of guest molecules to HP-β-CD is often an enthalpically driven process, indicated by a negative ΔH°, although entropy can also contribute favorably. d-nb.info The stoichiometry of complexation is typically found to be 1:1 for most guest molecules. d-nb.infomdpi.com However, other stoichiometries, such as 1:2 or 2:1 (guest:HP-β-CD), have also been reported. nih.govacs.org The binding constants for HP-β-CD complexes generally fall within the range of 10 to 4000 M-1. d-nb.info A relatively low binding constant can be advantageous for applications like drug delivery, as it facilitates the release of the guest molecule. researchgate.netd-nb.info

Table 3: Thermodynamic Parameters for the Interaction of a Guest Molecule with HP-β-CD as Determined by ITC

| Thermodynamic Parameter | Typical Value/Observation | Significance |

| Binding Affinity (Kb) | 10 - 4000 M-1 d-nb.info | Strength of the interaction between the guest and HP-β-CD. |

| Enthalpy Change (ΔH°) | Often negative (exothermic). d-nb.info | Heat released or absorbed upon binding, indicative of the types of interactions (e.g., hydrogen bonds, van der Waals forces). |

| Entropy Change (ΔS°) | Can be positive or negative. d-nb.info | Change in the randomness of the system upon binding, influenced by factors like the release of water molecules. |

| Stoichiometry (n) | Commonly 1:1. d-nb.infomdpi.com | The molar ratio of guest to HP-β-CD in the inclusion complex. |

| Gibbs Free Energy Change (ΔG°) | Calculated from ΔH° and ΔS°; negative for spontaneous interactions. researchgate.net | Overall spontaneity of the complexation process. |

This table provides a general overview of ITC results. The specific values for these parameters are highly dependent on the guest molecule, solvent conditions, and temperature.

Morphological and Structural Characterization

The morphological and structural properties of HP-β-CD and its inclusion complexes are critical for understanding their physical state and the changes that occur upon complexation.

The XRD pattern of a crystalline guest molecule typically displays a series of sharp, well-defined peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. researchgate.netmdpi.com In contrast, the XRD pattern of HP-β-CD is characterized by a broad, diffuse halo, confirming its amorphous nature. nih.govresearchgate.net

Table 4: XRD Analysis of HP-β-CD and Guest Molecule Inclusion Complex

| Sample | XRD Pattern Characteristics | Interpretation |

| Guest Molecule | Series of sharp, intense peaks. researchgate.netmdpi.com | Crystalline structure. |

| (2-Hydroxypropyl)-β-cyclodextrin | Broad, amorphous halo. nih.govresearchgate.net | Amorphous nature. |

| Physical Mixture | Superposition of the guest's sharp peaks and HP-β-CD's amorphous halo. researchgate.net | Both components retain their original physical state. |

| Inclusion Complex | Disappearance or significant reduction of the guest's characteristic peaks, with the pattern resembling that of amorphous HP-β-CD. nih.govresearchgate.net | Formation of a new amorphous solid phase, confirming inclusion. |

This table provides a generalized description of XRD results. The specific peak positions and intensities will vary depending on the guest molecule.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is used to observe the surface topography and morphology of materials at high magnifications. mdpi.com

SEM analysis can reveal distinct morphological differences between the pure components and their inclusion complex. researchgate.net Pure crystalline guest molecules often appear as well-defined crystals with a specific shape, such as plate-like or needle-like structures. researchgate.net Pure HP-β-CD, in its amorphous state, typically appears as spherical or irregularly shaped particles, sometimes with a porous or shrunken thread-like appearance. researchgate.net

Upon formation of an inclusion complex, the original morphology of the guest molecule is lost. The SEM images of the complex often show particles with a different size and shape compared to the individual components. researchgate.net The complex may appear as a homogenous, amorphous agglomerate, providing further evidence for the formation of a new solid phase and the inclusion of the guest molecule within the HP-β-CD. researchgate.netmdpi.com In contrast, a physical mixture would show the distinct particles of both the guest and HP-β-CD, indicating no significant interaction has occurred at the morphological level. researchgate.net

Table 5: Morphological Characteristics from SEM Analysis

| Sample | Surface Morphology | Interpretation |

| Guest Molecule | Distinct crystalline shape (e.g., plate-like, needle-like). researchgate.net | Crystalline nature of the pure guest. |

| (2-Hydroxypropyl)-β-cyclodextrin | Amorphous, often spherical or irregular particles. researchgate.net | Amorphous nature of the host. |

| Physical Mixture | A simple mixture of the distinct morphologies of the guest and HP-β-CD. researchgate.net | No change in the physical form of the individual components. |

| Inclusion Complex | A new, often amorphous morphology, with loss of the guest's crystalline shape. researchgate.netmdpi.com | Formation of a new solid entity, supporting complexation. |

This table provides a general summary of SEM observations. The specific morphology will depend on the guest molecule and the method of preparation of the complex.

Chromatographic and Other Quantitative Methods

The characterization of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) and its inclusion complexes necessitates a suite of advanced analytical techniques. These methods are crucial for determining purity, quantifying content, analyzing guest-host interactions, and characterizing the physicochemical properties of both the cyclodextrin itself and its complexes.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of HP-β-CD. arikesi.or.idarikesi.or.id Due to HP-β-CD's lack of a strong chromophore, detection methods such as Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) are commonly employed. researchgate.net A charged aerosol detector has also been utilized to detect HP-β-CD in aqueous media. nih.gov

Reversed-phase HPLC (RP-HPLC) is frequently used to separate HP-β-CD from impurities or from guest molecules in inclusion complexes. sigmaaldrich.com The choice of column, typically a C18 or a specialized polar-modified column, and the mobile phase composition are critical for achieving adequate separation. arikesi.or.idmedcraveonline.com For instance, a mixture of methanol, acetonitrile, and water can serve as an effective mobile phase for separating HP-β-CD and its complexes. medcraveonline.com LC-MS/MS methods have also been developed, offering high sensitivity and enabling the quantification of HP-β-CD in complex biological matrices like human plasma and cerebrospinal fluid. nih.gov

Method validation is a critical aspect, ensuring the reliability of the analytical results for parameters such as linearity, precision, accuracy, and robustness. arikesi.or.id The development of stability-indicating HPLC methods is particularly important in pharmaceutical applications to monitor for potential degradation products. medcraveonline.com

Below is a table summarizing typical HPLC conditions used for the analysis of HP-β-CD and its inclusion complexes.

| Parameter | Typical Conditions | Source(s) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | arikesi.or.idmedcraveonline.com |

| Mobile Phase | Methanol/Acetonitrile/Water mixtures | medcraveonline.com |

| Flow Rate | 1.0 mL/min | arikesi.or.idmedcraveonline.com |

| Detector | ELSD, RI, Charged Aerosol Detector, MS/MS | researchgate.netnih.govnih.gov |

| Temperature | Controlled, e.g., 30 °C | medcraveonline.com |

Static Headspace Gas Chromatography (SH-GC) for Volatile Guests

Static Headspace Gas Chromatography (SH-GC) is a powerful technique for the analysis of volatile guest compounds within HP-β-CD inclusion complexes. nih.govresearchgate.net This method allows for the quantification of a volatile analyte present in the gaseous phase (headspace) that is in equilibrium with the solid or liquid sample in a sealed vial. nih.gov By measuring the concentration of the volatile guest in the headspace, the formation constant (Kf) and encapsulation efficiency of the inclusion complex can be determined. researchgate.net

The principle of SH-GC in this context relies on the fact that complexation with HP-β-CD reduces the volatility of the guest molecule. researchgate.net This leads to a lower concentration of the guest in the headspace compared to a sample without the cyclodextrin. The magnitude of this reduction is directly related to the strength of the inclusion complex. nih.gov This technique is particularly useful for analyzing complex mixtures, such as essential oils, where the concentration of individual volatile components may not be known. nih.gov The method is valued for its sensitivity and because it avoids complex sample preparation steps. nih.gov

Total Organic Carbon (TOC) Analysis for Concentration Determination

Total Organic Carbon (TOC) analysis is a rapid and reliable method for determining the concentration of HP-β-CD in aqueous solutions. nih.govresearchgate.net TOC analyzers measure the total amount of carbon bound in organic compounds. elgalabwater.com The process typically involves the oxidation of organic molecules to carbon dioxide (CO₂), which is then detected, usually by a non-dispersive infrared (NDIR) detector. gtiit.edu.cnyoutube.com

To measure only the organic carbon, the sample is first acidified to convert any inorganic carbon (like carbonates and bicarbonates) into CO₂, which is then purged from the sample. elgalabwater.comnrel.gov The remaining non-purgeable organic carbon (NPOC) is then oxidized and measured, providing a value that directly correlates to the HP-β-CD concentration. youtube.comnrel.gov This method is advantageous for its high sensitivity, ability to analyze a large number of samples automatically, and its applicability to samples where the cyclodextrin itself cannot be easily detected by other means. shimadzu.com It is widely used for quality control in pharmaceutical manufacturing, including for cleaning validation. shimadzu.com

Mass Spectrometry (MS) and MALDI-MS for Isomer Distribution and Molecular Weight

Mass Spectrometry (MS) is an indispensable tool for the detailed structural characterization of HP-β-CD, which is not a single chemical entity but a complex mixture of isomers. cyclodextrinnews.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are used to determine the average molecular weight and, crucially, the distribution of the degree of substitution (DS). researchgate.netnih.gov

HP-β-CD consists of β-cyclodextrin molecules where some of the hydroxyl groups have been replaced by 2-hydroxypropyl groups. The DS refers to the average number of these substituent groups per cyclodextrin molecule. MS analysis reveals a distribution of species with different numbers of hydroxypropyl groups, each appearing as a distinct peak in the mass spectrum. researchgate.netnih.gov This allows for the calculation of the average DS and the polydispersity of the sample. researchgate.net

ESI-MS is often coupled with liquid chromatography (LC-MS) to separate different isomers before they enter the mass spectrometer, providing a more detailed characterization. researchgate.netnih.gov MALDI-TOF-MS is particularly useful for analyzing the molecular weights of the cyclodextrin and its non-covalent inclusion complexes, helping to avoid interference from matrix signals in the low mass range. nih.gov Research has shown that GC-MS can also be employed to determine the DS and substitution pattern of HP-β-CD samples. nih.gov

Dynamic Light Scattering (DLS) for Size and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension, making it ideal for studying the size and aggregation behavior of HP-β-CD. sygnaturediscovery.comwikipedia.org The technique measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. cancer.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. cancer.gov

DLS analysis can determine the hydrodynamic diameter of HP-β-CD monomers and can detect the formation of aggregates, which are often observed at higher concentrations. nih.govnih.gov Studies have shown that HP-β-CD solutions can exhibit bimodal or trimodal size populations, corresponding to monomers, small aggregates, and larger aggregates. nih.govnih.gov The size and intensity of these aggregate populations tend to increase with increasing HP-β-CD concentration. nih.gov DLS is therefore a critical tool for determining the critical aggregation concentration (cac) and for understanding the thermodynamics of the self-assembly process. nih.govmdpi.com

The table below presents exemplary DLS findings for HP-β-CD aggregation in aqueous solutions.

| HP-β-CD Concentration (w/v) | Hydrodynamic Diameter of Main Aggregate Population (nm) | Source(s) |

| 5% | ~80 | nih.gov |

| 40% | ~800 | nih.gov |

| 51.4 wt% (in DMF) | 100.1 | researchgate.net |

| 61.4 wt% (in DMF) | 275.0 | researchgate.net |

Computational Modeling and Simulation Studies of 2 Hydroxypropyl β Cyclodextrin Systems

Molecular Docking for Predicting Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of HP-β-CD, docking studies are instrumental in elucidating the binding modes of various guest molecules within its cavity.

Research has shown that molecular docking can successfully predict the optimal configuration of inclusion complexes. For instance, in studies involving the encapsulation of clausenidin, molecular docking simulations using AutoDock Vina were employed to determine the most likely binding pose within the HP-β-CD cavity. nih.gov These simulations revealed that the guest molecule is accommodated within the hydrophobic cavity and stabilized by hydrogen bonds. nih.gov Similarly, docking studies on the inclusion of D-limonene in HP-β-CD indicated that the complex is primarily stabilized by hydrophobic and van der Waals interactions, with a calculated binding affinity of -4.2 kcal/mol.

The stoichiometry of these complexes, whether 1:1 or 2:1 (guest to host), can also be investigated using docking. For example, studies on the interaction between HP-β-CD and cholesterol have explored both 1:1 and 2:1 complexes. researchgate.netnih.govacs.org In the 1:1 complex, the β-CD ring tends to be located at the edge of the steroid skeleton. researchgate.netnih.govacs.org For the 2:1 complexes, four different orientations are possible: head-to-head (HH), head-to-tail (HT), tail-to-head (TH), and tail-to-tail (TT). researchgate.netnih.govacs.org Of these, the HT and HH dimers exhibit a higher affinity for cholesterol. researchgate.netnih.govacs.org

The insights from molecular docking are often corroborated with experimental data from techniques like NMR, DSC, and XRD to provide a comprehensive understanding of the inclusion process.

Table 1: Examples of Molecular Docking Studies on HP-β-CD Inclusion Complexes

| Guest Molecule | Key Findings |

| Cholesterol | Predicted stable 1:1 and 2:1 complexes; HT and HH 2:1 dimers show highest affinity. researchgate.netnih.govacs.org |

| D-Limonene | Binding affinity of -4.2 kcal/mol, stabilized by hydrophobic and van der Waals interactions. |

| Grape Seed Extract (GSE) | Estimated binding affinity of -7.0 kcal/mol, with two possible entry modes into the cavity. mdpi.com |

| Clausenidin | Guest molecule is stabilized within the hydrophobic cavity by hydrogen bonds. nih.gov |

| Serotonin (SER) | Docking results helped determine the possible conformations of the 1:1 inclusion complex. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecular systems, allowing researchers to study the conformational changes and interactions of HP-β-CD and its guest molecules over time. These simulations are crucial for understanding the flexibility of the host and the stability of the inclusion complex.

MD simulations have been used to investigate the structural behavior of HP-β-CD in aqueous solutions. researchgate.net These studies have shown that the substitution with 2-hydroxypropyl groups, particularly at the O2 positions, can widen the entrance to the cyclodextrin (B1172386) cavity. researchgate.net The flexibility of these side groups also plays a role in the encapsulation process. researchgate.net

MD simulations can be performed at different levels of detail. All-atom (AA) simulations explicitly represent every atom in the system, providing a high level of detail but at a significant computational cost. Coarse-grained (CG) simulations, on the other hand, group atoms into larger beads, which reduces the computational expense and allows for the simulation of larger systems over longer timescales. acs.org

All-atom simulations have been extensively used to study HP-β-CD complexes. researchgate.net These simulations provide detailed information about the interactions between the host and guest, including the role of individual atoms and functional groups in the binding process. nih.gov For instance, AA simulations have revealed that HP-β-CD interacts favorably with both polar and nonpolar amino acid residues, with a particular preference for aromatic rings. nih.gov

Coarse-grained models have also been developed for cyclodextrins to study processes that occur on longer timescales, such as the self-assembly of cyclodextrin-based systems. acs.org These models are parameterized to reproduce key experimental properties, such as the equilibrium constant of host-guest complexation. acs.org

A significant challenge in simulating HP-β-CD is the existence of a vast number of possible isomers due to the random substitution of the hydroxypropyl groups. researchgate.netchemrxiv.orgchemrxiv.org To address this, ensemble simulations are employed. researchgate.netchemrxiv.orgchemrxiv.org In this approach, simulations are run for a representative ensemble of isomers, often guided by experimental data from techniques like mass spectrometry. researchgate.netchemrxiv.orgchemrxiv.org

By averaging the results over the ensemble, a more realistic picture of the behavior of the HP-β-CD sample can be obtained. researchgate.netchemrxiv.org Studies have shown that this approach can provide accurate predictions of binding free energies for guest molecules like ibuprofen (B1674241) and ketoprofen. researchgate.netchemrxiv.org The number of isomers needed in the ensemble to achieve a certain level of accuracy can depend on the specific guest molecule. researchgate.netchemrxiv.org

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that describe the potential energy of the system. nih.govrsc.orgresearchgate.net Developing accurate force fields for substituted cyclodextrins like HP-β-CD is an active area of research. nih.govrsc.orgresearchgate.net

Several force fields have been developed and refined to better describe the interactions of cyclodextrins. rsc.orgresearchgate.netmdpi.com For example, the GLYCAM06 force field is commonly used for carbohydrates, and modifications have been made to make it compatible with HP-β-CD isomers. researchgate.netchemrxiv.org Another approach involves developing a homogeneous force field, such as "q4md-CD," which combines parameters from different force fields to accurately model the geometry, dynamics, and hydrogen bonding of various cyclodextrin systems. rsc.orgresearchgate.net The performance of these force fields is often validated by comparing simulation results with experimental data. nih.gov

Quantum Chemical Calculations (DFT) for Electronic Structure and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and interactions within HP-β-CD complexes. mdpi.com DFT can be used to calculate various properties, such as complexation energies, frontier molecular orbitals (HOMO and LUMO), and charge transfer between the host and guest. mdpi.comresearchgate.net

DFT studies have been employed to investigate the encapsulation of various guest molecules, including trichloroethylene (B50587) (TCE). mdpi.comresearchgate.net These calculations have shown that the complexation process is thermodynamically favorable, with negative complexation energies. mdpi.comresearchgate.net The primary driving forces for complexation are often found to be weak van der Waals interactions. mdpi.comresearchgate.net

By analyzing the electronic properties, DFT can shed light on the nature of the non-covalent interactions that stabilize the inclusion complex. mdpi.comresearchgate.net These calculations can complement experimental findings and provide a deeper understanding of the binding mechanism at the electronic level.

Table 2: DFT Calculation Results for TCE Encapsulation

| Complex | Complexation Energy (kcal/mol) - Gas Phase | Key Interaction Forces |

| TCE@HP-β-CD | -21.21 (BLYP-D4/def2-SVP-gCP) | Weak van der Waals interactions mdpi.comresearchgate.net |

| TCE@β-CD | -18.44 (BLYP-D4/def2-SVP-gCP) | Weak van der Waals interactions mdpi.comresearchgate.net |

Free Energy Calculations (e.g., MM/GBSA) for Binding Affinity Prediction

Predicting the binding affinity of a guest molecule to HP-β-CD is a key application of computational modeling. Free energy calculation methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, are widely used for this purpose. researchgate.netchemrxiv.org

The MM/GBSA method combines the molecular mechanics energy of the complex in the gas phase with a continuum solvation model to estimate the free energy of binding. researchgate.netchemrxiv.org This approach has been used in conjunction with ensemble simulations of HP-β-CD isomers to predict binding free energies for various guest molecules. researchgate.netchemrxiv.org

Studies have shown that the MM/GBSA approach can provide results that are in good agreement with experimental data, particularly when considering the variability of HP-β-CD isomers. researchgate.netchemrxiv.org The accuracy of these predictions is crucial for the rational design of new drug formulations and for understanding the factors that govern molecular recognition in these systems. Another method, the MM/3D-RISM method, has also been proposed as a promising protocol for calculating the binding free energy of host-guest systems like cyclodextrin derivatives and their ligands. nih.gov

Correlation of Computational Data with Experimental Observations

The validation of computational models through correlation with experimental data is a critical step in the study of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) systems. This process ensures the reliability and predictive power of simulations, providing a deeper understanding of the physicochemical interactions between HP-β-CD and various guest molecules. The convergence of computational predictions with empirical results across different parameters—such as binding affinities, structural conformations, and solubility enhancements—lends significant credibility to the theoretical models.

Agreement in Binding Affinity and Stability

A primary method for validating computational models is the comparison of calculated binding energies with experimentally determined stability constants (K_c_ or K_f_). Molecular dynamics (MD) simulations and molecular mechanics methods, such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are frequently used to calculate the binding free energy of host-guest complexation. These calculated energies often show strong concordance with stability constants obtained from experimental techniques like phase solubility studies, UV-vis spectroscopy, and isothermal titration calorimetry (ITC).

For instance, studies on the inclusion complex of naringin (B1676962) with HP-β-CD showed that the higher stability predicted by molecular modeling was in good agreement with the stability constants determined through phase solubility methods researchgate.net. Similarly, the investigation of oxyresveratrol (B150227) complexation demonstrated that the computationally predicted lower binding energy for the oxyresveratrol-HP-β-CD complex, compared to the β-cyclodextrin complex, correlated with a higher encapsulation constant (K_F_) observed via fluorescence spectroscopy, suggesting an improved inclusion capacity for the hydroxypropyl derivative mdpi.com.

In a study involving luteolin, MM-PBSA results identified Heptakis-O-(2-hydroxypropyl)-β-CD (HP-β-CD) as having a strong binding affinity. Further screening of HP-β-CD derivatives through umbrella sampling simulations pointed to a specific derivative (2-HP-β-CD-1) as having superior binding free energy. This computational finding was directly validated by phase solubility analysis, which confirmed this derivative as the most effective for improving luteolin's solubility nih.gov.

The table below presents a comparison of computational binding energies and experimental stability constants for various HP-β-CD inclusion complexes, illustrating the correlation between theoretical and empirical data.

Table 1: Comparison of Computational Binding Data with Experimental Stability Findings for HP-β-CD Complexes

| Guest Molecule | Computational Method | Calculated Binding Energy (kcal/mol or kJ/mol) | Experimental Method | Experimental Finding | Reference |

|---|---|---|---|---|---|

| Finasteride | Molecular Docking | -5.5 kcal/mol | Phase Solubility | Stable 1:1 complex formed | nih.gov |

| Naringin | Molecular Dynamics | HP-β-CD complex more stable than β-CD complex | Phase Solubility | Higher stability constant for HP-β-CD complex | researchgate.net |

| Luteolin | MM-PBSA / Umbrella Sampling | -82.59 kJ/mol (HP-β-CD) / -21.38 kJ/mol (2-HP-β-CD-1) | Phase Solubility | HP-β-CD-1 identified as most effective solubilizer | nih.gov |

| Oxyresveratrol | Molecular Docking | Lower binding energy for HP-β-CD than β-CD | Fluorescence Spectroscopy | Higher encapsulation constant (K_F_) for HP-β-CD (35864.72 M⁻¹) | mdpi.com |

| Auranofin Iodide Derivative (AF-I) | GFN2-xTB Method | Calculated logK₁:₁ of 1.31–2.33 | Experimental Measurement | Experimental logK of 2.52 | researchgate.net |

Validation of Structural Conformations

Computational techniques like molecular docking and MD simulations are invaluable for predicting the three-dimensional structure of the inclusion complex, including the orientation of the guest molecule within the HP-β-CD cavity. These structural predictions are often corroborated by advanced experimental techniques, most notably 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR.

2D ROESY experiments can detect through-space proton-proton interactions between the host and guest, providing direct evidence of which parts of the guest molecule are in close proximity to the inner protons (H-3, H-5) of the cyclodextrin cavity.

In studies of an ethanamizuril/HP-β-CD complex, the results from 2D ROESY experiments were in agreement with theoretical results from molecular simulations. Both methods indicated that intermolecular hydrogen bonds and hydrophobic interactions were crucial for the formation of the inclusion complex mdpi.com.

For a serotonin/HP-β-CD complex, molecular docking was used to determine the possible conformations, which were consistent with data from ¹H NMR and 2D ROESY NMR experiments researchgate.net.